3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest falls within the category of thieno[3,2-d]pyrimidin-4(3H)-ones, which have been synthesized and evaluated for various biological activities. The synthetic routes often involve complex chemical reactions aiming at introducing specific functional groups that can enhance the compound's biological activity. For instance, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved by reacting different starting materials under specific conditions to obtain compounds with potential antitumor, antibacterial, and antifungal properties (Hurst et al., 1988).
Bioevaluation and Potential Therapeutic Applications
The biological evaluation of these compounds has revealed their potential as anticancer agents, highlighting their ability to inhibit key proteins involved in cancer cell proliferation. For example, studies have shown that certain derivatives possess significant activity against various cancer cell lines, offering insights into their mechanism of action and potential therapeutic applications (Hafez & El-Gazzar, 2017). Additionally, some derivatives have demonstrated antibacterial and antifungal activities, suggesting their utility in treating infections caused by resistant pathogens (Kahveci et al., 2020).
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-14-4-6-15(7-5-14)13-29-22-23-17-10-11-28-20(17)21(25)24(22)16-8-9-18(26-2)19(12-16)27-3/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYGLCUDQJIRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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